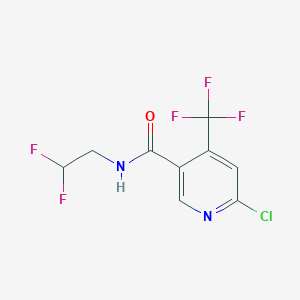

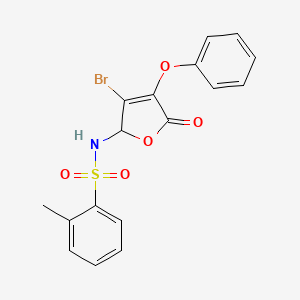

![molecular formula C11H13N3O2 B2686326 methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate CAS No. 923688-94-2](/img/structure/B2686326.png)

methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate” is a compound used for proteomics research applications . It has a molecular formula of C11H13N3O2 and a molecular weight of 219.24 .

Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 219.24 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Antineoplastic and Antifilarial Activities

Methyl N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]carbamate derivatives have shown significant promise as potential antineoplastic (anti-cancer) and antifilarial (against filarial worms) agents. A study detailing the synthesis and biological activity of these compounds revealed that certain derivatives exhibit significant growth inhibition in L1210 cells, a type of leukemia cell line, with IC50 values less than 1 microM. This growth inhibition is associated with mitotic spindle poisoning, and compounds tested caused significant accumulation of cells in mitosis, indicating a potent antineoplastic activity. Additionally, some compounds demonstrated significant in vivo antifilarial activity against adult worms of various species, highlighting their potential in treating filarial infections (S. Ram et al., 1992).

Antitumor Effects

Research into the antitumor properties of this compound-related compounds has shown activity against a range of experimental tumors. One study found that a related compound was active against lymphoid leukemia, melanoma, and lung carcinoma, with its effectiveness influenced by the vehicle used for drug suspension and the route of administration. The low toxicity of therapeutically active doses makes this class of compounds a candidate for clinical application in cancer treatment (G. Atassi & H. Tagnon, 1975).

Anti-Helicobacter pylori Activity

Derivatives of this compound have also been explored for their antibacterial properties, particularly against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. A study identified a set of carbamates that showed potent and selective activities against H. pylori, with one prototype compound demonstrating low minimal inhibition concentration values against various clinically relevant strains, including those resistant to common treatments. This suggests potential applications in developing new treatments for H. pylori infections (D. Carcanague et al., 2002).

Agricultural Applications

In agriculture, this compound derivatives, such as carbendazim, have been used for the prevention and control of fungal diseases. Research into solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides has shown that encapsulation can modify release profiles, reduce environmental and human toxicity, and offer new treatment options for fungal diseases in plants. This highlights the compound's role in improving the efficacy and safety of agricultural fungicides (E. Campos et al., 2015).

Genetic Mapping in Yeast

The compound has been utilized in genetic mapping within Saccharomyces cerevisiae, where it induced mitotic chromosome loss, serving as a method for assigning genes to individual chromosomes. This application demonstrates the compound's utility in genetic research, particularly in understanding gene-chromosome relationships (J. Wood, 1982).

Propiedades

IUPAC Name |

methyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-16-11(15)12-7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAQMFPKYXXOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686246.png)

![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2686248.png)

![2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)

![N-butyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2686251.png)

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)

![6-Benzylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2686261.png)

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2686262.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)